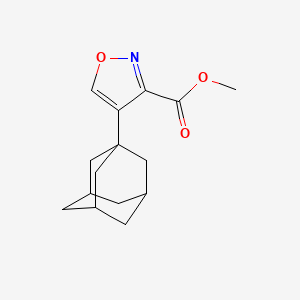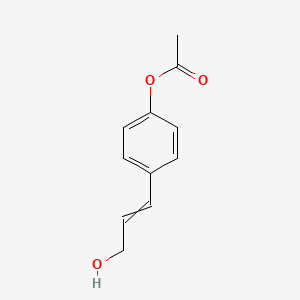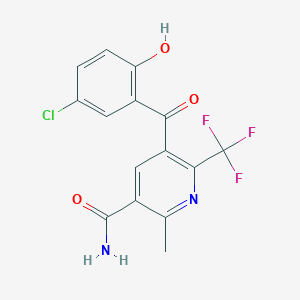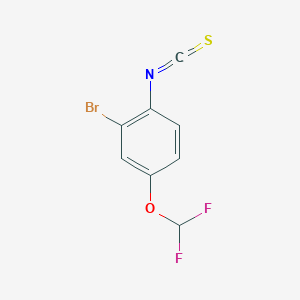
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride. This involves the reaction of 3-trifluoromethyl benzyl alcohol with hydrochloric acid under reflux conditions . The resulting 3-trifluoromethyl benzyl chloride is then reacted with piperidine in the presence of a base to form 3-(3-Trifluoromethyl-benzyl)-piperidine. Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl position can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This can lead to modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to the combination of its trifluoromethyl group and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17ClF3N |
|---|---|
Peso molecular |
279.73 g/mol |
Nombre IUPAC |
3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11;/h1,3,5,8,11,17H,2,4,6-7,9H2;1H |
Clave InChI |
VBZOXRPAYNGOHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C[NH2+]C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


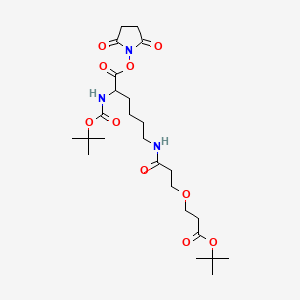
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
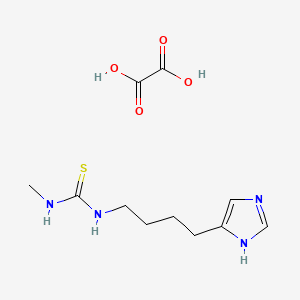

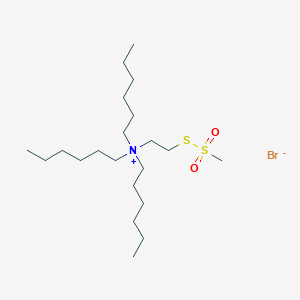
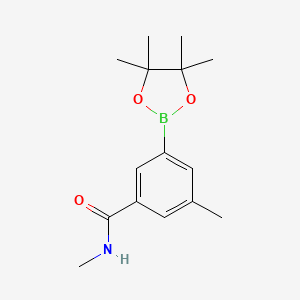
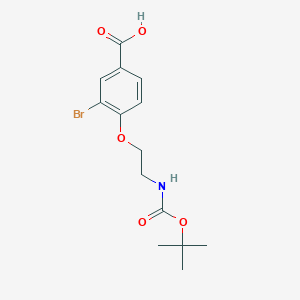
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
